Methyl3-(piperidin-3-YL)propiolate
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Overview
Description
Methyl 3-(piperidin-3-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of Methyl 3-(piperidin-3-yl)propiolate typically involves the reaction of piperidine derivatives with propiolic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Methyl 3-(piperidin-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Methyl 3-(piperidin-3-yl)propiolate has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural properties.
Medicine: Piperidine derivatives, including Methyl 3-(piperidin-3-yl)propiolate, are explored for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl 3-(piperidin-3-yl)propiolate exerts its effects involves interactions with molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 3-(piperidin-3-yl)propiolate can be compared with other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Biological Activity
Methyl 3-(piperidin-3-YL)propiolate is an organic compound with a unique structure that includes a piperidine ring and a propiolate moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N
- Molecular Weight : Approximately 167.20 g/mol
- Structure : The compound features a piperidine ring which is a six-membered heterocycle containing one nitrogen atom, contributing to its biological activity.
Methyl 3-(piperidin-3-YL)propiolate is believed to interact with various biological targets, influencing neurotransmission and other cellular pathways. The piperidine ring allows for interactions with enzymes and receptors, potentially modulating their activity. Research indicates that the compound may have implications in several therapeutic areas:
- Neurotransmission : It may affect neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although further investigation is necessary to elucidate these effects.
- Antiviral and Antimicrobial Effects : The compound is also being explored for its capacity to inhibit viral replication and microbial growth.
In Vitro Studies
Recent studies have demonstrated that methyl 3-(piperidin-3-YL)propiolate exhibits significant biological activity in vitro. For example:
- Cell Viability Assays : Research indicates that the compound can influence cell viability in various cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
-
Study on Anticancer Effects :
- A study investigated the effects of methyl 3-(piperidin-3-YL)propiolate on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce cell death through apoptotic pathways.
-
Neuroprotective Effects :
- Another study focused on the neuroprotective potential of the compound against oxidative stress in neuronal cell lines. The findings revealed that methyl 3-(piperidin-3-YL)propiolate could reduce oxidative damage, indicating its potential role in neurodegenerative disease management.
Comparative Analysis with Related Compounds
To better understand the biological activity of methyl 3-(piperidin-3-YL)propiolate, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 3-(pyrrolidin-3-YL)propiolate | Pyrrolidine derivative | Moderate anti-inflammatory properties |
N-Methyl-4-piperidone | Piperidine derivative | Antidepressant effects |
1-(4-Fluorophenyl)-piperidine | Piperidine derivative | Potent analgesic activity |
Ongoing Research and Future Directions
Research on methyl 3-(piperidin-3-YL)propiolate is ongoing, with several studies aimed at exploring its pharmacokinetics and detailed mechanisms of action. Key areas of focus include:
- In Vivo Studies : Future investigations will assess the efficacy and safety of the compound in animal models to better understand its therapeutic potential.
- Mechanistic Studies : Detailed studies are required to elucidate the specific molecular targets and pathways affected by methyl 3-(piperidin-3-YL)propiolate.
- Formulation Development : Research into optimal delivery methods for enhancing bioavailability and therapeutic efficacy is crucial.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 3-piperidin-3-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-3,6-7H2,1H3 |
InChI Key |
FZYGDROJUJGRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCNC1 |
Origin of Product |
United States |
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